5-Chloropyridazine-3-carboxylic acid

Kinase Inhibition Cancer Therapeutics Computational Drug Discovery

5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7) is a heterocyclic building block featuring a pyridazine core with a chlorine substituent at the 5-position and a carboxylic acid group at the 3-position. This structural arrangement confers a unique electronic profile, characterized by an electron-deficient aromatic ring that influences reactivity, binding interactions, and physicochemical properties.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54
CAS No. 1211587-01-7
Cat. No. B2890525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyridazine-3-carboxylic acid
CAS1211587-01-7
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54
Structural Identifiers
SMILESC1=C(C=NN=C1C(=O)O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10)
InChIKeySXGAJPAGCWQZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7): A Strategic Chloro-Heteroaromatic Carboxylic Acid Scaffold for Targeted Drug Discovery


5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7) is a heterocyclic building block featuring a pyridazine core with a chlorine substituent at the 5-position and a carboxylic acid group at the 3-position . This structural arrangement confers a unique electronic profile, characterized by an electron-deficient aromatic ring that influences reactivity, binding interactions, and physicochemical properties . Computational predictions indicate potential as a protein kinase inhibitor, chloride peroxidase inhibitor, and signal transduction pathway inhibitor [1]. As a versatile intermediate, it serves as a key precursor for the synthesis of more complex pharmacologically active molecules, particularly in the development of novel anticancer and anti-inflammatory agents [2].

Why 5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7) Cannot Be Directly Substituted with Other Pyridazine or Diazine Analogs in Critical Research


The specific regiochemistry of 5-Chloropyridazine-3-carboxylic acid is critical for its function. Unlike unsubstituted pyridazine-3-carboxylic acid or isomers like 6-chloropyridazine-4-carboxylic acid, the 5-chloro-3-carboxy motif creates a unique electronic environment and steric profile [1]. This precise arrangement dictates its reactivity in downstream synthetic transformations, such as palladium-catalyzed cross-couplings [2], and fundamentally alters its biological target engagement profile [3]. Substitution with a generic analog lacking this specific substitution pattern would lead to unpredictable changes in synthetic outcomes, compound stability, and, most importantly, loss of the precise molecular recognition required for intended biological activity [4].

Quantifiable Performance Advantages of 5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7) Over Structural Analogs


Superior Predicted Protein Kinase Inhibitory Potential Compared to Broader Diazine Class

In silico PASS prediction models indicate that 5-Chloropyridazine-3-carboxylic acid possesses a high probability of activity (Pa) as a protein kinase inhibitor (Pa=0.620), a chloride peroxidase inhibitor (Pa=0.657), and a signal transduction pathways inhibitor (Pa=0.718) [1]. When benchmarked against a set of six diazinecarboxylic acids (including pyridazine-3-carboxylic, pyridazine-4-carboxylic, pyrimidine-2-carboxylic, pyrimidine-4-carboxylic, pyrimidine-5-carboxylic, and pyrazine-2-carboxylic acids), the chlorine substituent in 5-chloropyridazine-3-carboxylic acid is known to drastically alter the electronic charge distribution, HOMO-LUMO energies, and aromaticity indices, which are directly correlated with enhanced antimicrobial and cytotoxic activities [2].

Kinase Inhibition Cancer Therapeutics Computational Drug Discovery

Advantageous Physicochemical Profile for Drug Design: pKa and Stability

5-Chloropyridazine-3-carboxylic acid possesses a predicted pKa of 2.54 ± 0.10 and a predicted boiling point of 420.3 ± 25.0 °C at 760 mmHg . These values are distinct from its close analog, pyridazine-3-carboxylic acid (CAS 2164-61-6), which lacks the chlorine substituent and has different reported physicochemical properties [1]. The presence of the electron-withdrawing chlorine atom significantly lowers the pKa of the carboxylic acid group, enhancing its acidity and influencing its ionization state at physiological pH, a critical factor in oral bioavailability and target binding [2].

ADME Prediction Physicochemical Properties Medicinal Chemistry

Enabling Specific Synthetic Transformations Unavailable to Non-Chlorinated Analogs

The C5-chloro substituent serves as a critical synthetic handle, enabling regioselective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This is demonstrated in its utility for preparing diverse libraries of 5-substituted pyridazine-3-carboxylic acid derivatives [2]. In contrast, unsubstituted pyridazine-3-carboxylic acid lacks this reactive site, and its C-H bonds are considerably less reactive under standard coupling conditions, requiring harsher, less selective methods for functionalization [3].

Cross-Coupling Late-Stage Functionalization Synthetic Methodology

Differentiated Biological Profile: Minimal Off-Target cAMP PDE Activity

In vitro assays demonstrate that 5-Chloropyridazine-3-carboxylic acid exhibits insignificant inhibitory activity against cAMP phosphodiesterase (PDE) when tested at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) using bovine aorta tissue [1]. This lack of activity is notable when compared to other pyridazine-containing kinase inhibitors, where PDE inhibition is a common off-target liability that can lead to unwanted cardiovascular side effects [2].

Selectivity Profiling Phosphodiesterase Kinase Selectivity

Superior Anti-Biofilm Activity of Derived Ruthenium Complexes vs. Free Ligand

When complexed with ruthenium, the parent scaffold pyridazine-3-carboxylic acid forms complexes (e.g., [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11) that demonstrate potent anti-biofilm activity against Pseudomonas aeruginosa PAO1 [1]. Critically, these complexes outperformed the free pyridazine-3-carboxylic acid ligand, which itself showed no significant activity in this assay. The anti-biofilm effect was comparable to that of the clinically used antibiotic ciprofloxacin [1]. Furthermore, the complexes showed no cytotoxic effects on normal CHO-K1 cells, indicating a favorable therapeutic window [1].

Antimicrobial Resistance Biofilm Inhibition Metal Complexes

A Scalable, Safer, and High-Purity Synthetic Route for Research Supply

A recently patented preparation method for 5-Chloropyridazine-3-carboxylic acid (CN119019338A) offers significant advantages over legacy routes. The new method avoids the use of toxic chlorine gas and high-pressure autoclave conditions, instead employing a palladium-catalyzed carbonylation reaction with carbon monoxide at mild pressures (5-20 psi) and temperatures (45-70 °C) [1]. The process is reported to provide the target compound in good yield and high purity, with simple post-treatment and no problematic byproducts, improving both safety and scalability [1].

Process Chemistry Green Chemistry Synthetic Scalability

Optimal Research and Industrial Application Scenarios for 5-Chloropyridazine-3-carboxylic acid (CAS 1211587-01-7)


Kinase-Focused Drug Discovery for Oncology and Inflammation

Leverage the high predicted probability of protein kinase inhibition (Pa=0.620) and signal transduction pathway inhibition (Pa=0.718) [1]. 5-Chloropyridazine-3-carboxylic acid is an ideal starting scaffold for medicinal chemistry programs targeting specific kinases implicated in cancer and inflammatory diseases. Its differentiated selectivity profile, notably its lack of activity against cAMP PDE [2], makes it a strategically superior choice over other heteroaromatic acids that carry a higher risk of this common off-target liability.

Development of Novel Anti-Biofilm and Antibacterial Metallodrugs

Utilize 5-Chloropyridazine-3-carboxylic acid as a ligand precursor for the synthesis of ruthenium and other transition metal complexes with demonstrated anti-biofilm activity [3]. Given that the ruthenium complexes of the parent scaffold exhibit activity comparable to ciprofloxacin and show no cytotoxicity to normal cells [3], this specific chlorinated derivative can be used to generate a focused library of metallodrug candidates for combating antibiotic-resistant biofilm infections, a major area of unmet medical need.

Parallel Synthesis and SAR Studies via Pd-Catalyzed Diversification

Exploit the C5-chloro substituent as a versatile synthetic handle for high-throughput diversification using robust palladium-catalyzed cross-coupling methodologies [4]. This enables the rapid generation of structurally diverse compound libraries for structure-activity relationship (SAR) exploration. This is a significant advantage over non-halogenated pyridazine analogs, which lack this convenient point for late-stage functionalization and would require more complex, less efficient synthetic routes [5].

Process Chemistry and Scalable Intermediate Supply

Procure 5-Chloropyridazine-3-carboxylic acid as a reliable and scalable intermediate for the synthesis of more advanced pharmaceutical candidates. The recent patent (CN119019338A) describes a safer, more efficient, and scalable synthetic method that avoids hazardous reagents and high-pressure equipment [4]. This ensures a more secure and cost-effective supply chain for research programs progressing towards preclinical development and beyond.

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